3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Description
Properties
CAS No. |
1326715-73-4 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3 |
InChI Key |
RNPODFYWJRBTTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Closure
The pyrazolo[3,4-c]pyridine core is typically synthesized via cyclization reactions involving pyridine derivatives and hydrazine or aminopyrazole precursors. A common approach uses 2-chloro-3-pyridinecarboxaldehyde or related pyridinecarboxaldehydes as starting materials, which undergo ring-closing reactions in polar aprotic solvents such as dimethylformamide (DMF) under mild conditions.
| Parameter | Condition |
|---|---|
| Starting material | 2-chloro-3-pyridinecarboxaldehyde |
| Solvent | Dimethylformamide (DMF) |
| Reagents | Hydroxylamine hydrochloride or oxammonium hydrochloride |
| Base | Triethylamine |
| Temperature | 60 °C |
| Reaction time | 6–8 hours |
| Yield | 43–85% (depending on reagent ratio) |
This method achieves ring closure via nucleophilic attack and cyclization, yielding 1H-pyrazolo[3,4-b]pyridine derivatives with good yields (up to 85%).
Methylation at the N-1 Position of the Pyrazole Ring
N-Alkylation
Methylation of the pyrazole nitrogen (N-1) is commonly achieved via alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
| Parameter | Condition |
|---|---|
| Methylating agent | Methyl iodide (CH3I) or dimethyl sulfate |
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Acetone, DMF, or acetonitrile |
| Temperature | Room temperature to 60 °C |
| Reaction time | 2–12 hours |
| Yield | High (typically >80%) |
This reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, yielding the 1-methyl derivative.
Integrated Synthetic Route Summary
The overall synthesis of this compound can be summarized as follows:
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ring closure (cyclization) | 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride, DMF, triethylamine, 60 °C, 6–8 h | 1H-pyrazolo[3,4-c]pyridine core | 43–85 |
| 2 | Bromination | Pyrazolo[3,4-c]pyridine core | N-bromosuccinimide, DCM or acetic acid, 0–25 °C, 1–4 h | 3-bromo-pyrazolo[3,4-c]pyridine | Moderate to high |
| 3 | N-Methylation | 3-bromo-pyrazolo[3,4-c]pyridine | Methyl iodide, K2CO3, acetone, RT to 60 °C, 2–12 h | This compound | >80 |
Research Findings and Optimization Notes
Yield Optimization: Increasing the molar ratio of oxammonium hydrochloride in the ring closure step significantly improves yield from 43% to 85%.
Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress during cyclization and bromination steps.
Purification: Final products are typically purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
Functionalization Potential: The bromine substituent at the 3-position serves as a versatile handle for further functionalization via Suzuki–Miyaura cross-coupling or Buchwald–Hartwig amination, enabling elaboration of the molecule for medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Ring closure (cyclization) | 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, triethylamine, 60 °C | 43–85 | Yield depends on reagent ratios and time |
| Bromination | N-bromosuccinimide, DCM or acetic acid, 0–25 °C | Moderate to high | Regioselective bromination at C-3 |
| N-Methylation | Methyl iodide, K2CO3, acetone, RT to 60 °C | >80 | High yield, mild conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic displacement under various conditions, enabling the introduction of nitrogen- or oxygen-based functional groups.
Key Examples:
-
Hydrazinodebromination : Reacting with hydrazine hydrate in ethanol under reflux yields 3-hydrazino-1-methyl-1H-pyrazolo[3,4-c]pyridine (Scheme 1). This intermediate can be further functionalized, such as through cyclization to form pyrazole derivatives .
-
Amination : Treatment with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a Pd catalyst facilitates Buchwald–Hartwig amination at position 5, producing 5-amino-substituted derivatives .
Table 1: Nucleophilic Substitution Conditions and Yields
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
Key Examples:
-
Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces 3-aryl derivatives (e.g., 3-phenyl-1-methyl-pyrazolo[3,4-c]pyridine) .
-
Ullmann-Type Coupling : Microwave-assisted reactions with aryl iodides and CuI in DMF yield N-aryl hybrids at position 1 or 2 .
Table 2: Cross-Coupling Reaction Parameters
Borylation and Metalation
The compound undergoes regioselective borylation and metalation for further functionalization.
Key Examples:
-
C-3 Borylation : Treatment with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF generates a boronic ester intermediate, which can undergo Suzuki coupling to introduce aryl/heteroaryl groups .
-
C-7 Metalation : Reaction with TMPMgCl·LiCl at low temperatures followed by iodination yields 7-iodo derivatives , enabling additional cross-coupling .
Protection and Deprotection Strategies
The nitrogen atoms in the pyrazole ring can be selectively protected to direct reactivity.
Key Examples:
-
N-1 Protection : Mesylation (MsCl, Et₃N) selectively protects the N-1 position, leaving N-2 and C-3 reactive for further modifications .
-
N-2 Alkylation : Using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) introduces alkyl groups at N-2 .
Radical Reactions
Homolytic cleavage of the C–Br bond under radical conditions (e.g., AIBN, Bu₃SnH) generates aryl radicals, which can participate in arylation reactions with benzene or substituted arenes .
Comparative Reactivity Insights
-
Regioselectivity : Cross-coupling reactions predominantly occur at C-3 due to the electron-withdrawing effect of the bromine atom, while electrophilic substitutions favor C-5 and C-7 positions .
-
Solubility : The methyl group at N-1 enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating high-temperature reactions .
Biological Activity
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 212.05 g/mol. The structure features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, contributing to its reactivity and biological activity.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , which are essential for drug metabolism. This inhibition can influence drug-drug interactions and toxicity profiles significantly, making it a compound of interest in pharmacology. Preliminary studies indicate that it selectively inhibits specific isoforms of cytochrome P450, suggesting a potential for reduced side effects compared to broader-spectrum inhibitors.
Anti-inflammatory and Anti-cancer Properties
Emerging research highlights the anti-inflammatory and anti-cancer properties of this compound. It has shown promise in inhibiting cellular pathways associated with cancer proliferation. For instance, studies have indicated that derivatives of pyrazolo[3,4-c]pyridine can effectively inhibit TBK1 (TANK-binding kinase 1), a critical regulator in immune responses and cancer progression. One derivative exhibited an IC50 value of 0.2 nM against TBK1, demonstrating strong selectivity and potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have explored modifications to enhance its efficacy:
| Modification | IC50 (nM) | Biological Activity |
|---|---|---|
| Unmodified | - | Base compound |
| Methyl substitution at N1 | 0.2 | TBK1 inhibition |
| Bromine at C3 | - | Cytochrome P450 inhibition |
These modifications suggest that even slight alterations in chemical structure can significantly impact biological activity.
Case Study 1: Cytochrome P450 Inhibition
In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that the compound selectively inhibited CYP2C9 with minimal effect on other isoforms. This selectivity could be beneficial in reducing adverse drug interactions commonly associated with non-selective inhibitors .
Case Study 2: Anti-cancer Activity
A series of experiments demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines including A172, U87MG, and A375. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to inhibit tumor growth effectively .
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine involves several methods that allow for the introduction of various functional groups. Recent studies have demonstrated the utility of complementary C–H activation methods for the vectorial functionalization of pyrazolo[3,4-c]pyridines. This approach enables selective elaboration at multiple growth vectors, facilitating the development of diverse derivatives suitable for fragment-based drug discovery (FBDD) .
Key Functionalization Strategies:
- N-Alkylation : Allows for modifications at the nitrogen positions.
- C-3 Borylation : Utilizes Suzuki–Miyaura cross-coupling reactions to introduce aryl groups.
- C-5 Amination : Employs Pd-catalyzed Buchwald–Hartwig reactions for further functionalization.
- C-7 Metalation : Selective metalation followed by electrophilic trapping enables additional modifications .
Research has highlighted the promising biological activities of compounds derived from this compound. Notably, several derivatives have been evaluated for their antimicrobial and antiproliferative properties.
Antimicrobial Activity
In a study evaluating various pyrazolo[3,4-c]pyridine derivatives, compounds showed significant antimicrobial activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) ranged from 0.12 to 62.5 µg/mL, with some derivatives exhibiting activity comparable to standard antimicrobial agents like Amphotericin B .
Antiproliferative Activity
The antiproliferative effects of these compounds were assessed using the sulforhodamine B assay. Some derivatives demonstrated remarkable cytotoxicity against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). For instance, one compound exhibited an IC50 value of 0.0001 µM against MCF7 cells, indicating potent anticancer activity .
Case Study 1: Anticancer Potential
A derivative of this compound was synthesized and tested against Hep G2 cells. The results indicated an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug. This suggests that pyrazolo[3,4-c]pyridine derivatives could serve as potential leads in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing a series of pyrazolo[3,4-c]pyridine derivatives with varying substituents to assess their antimicrobial properties. Several compounds showed strong activity against Fusarium oxysporum, with MIC values comparable to established antifungal treatments .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Ring Fusion Position : The [3,4-c] fusion in the target compound distinguishes it from [3,4-b] or [4,3-b] analogs, altering electron distribution and binding affinity. For example, pyrazolo[3,4-b]pyridine derivatives (e.g., compound 21 in ) exhibit anticonvulsant activity, while [3,4-c] derivatives are prioritized for AR antagonism .
- Substituent Effects: The methyl group at position 1 in the target compound enhances steric stability compared to non-methylated analogs like compound 28 . Bromine position: 3-Bromo substitution (target compound) vs. 4-Bromo (e.g., 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine ) affects electrophilic reactivity and intermolecular interactions.
Pharmacological Relevance
- In contrast, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines are established AR ligands but lack the [3,4-c] fusion.
- Biological Activity : Pyrrolo[3,4-c]pyridine derivatives (e.g., from ) show analgesic and sedative properties, but their pyrrole-based core differs fundamentally from the pyrazole in the target compound.
Q & A
Q. What in silico tools are effective for predicting the bioactivity of pyrazolo[3,4-c]pyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
